molecular formula C56H40N6 B6292771 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile CAS No. 1846598-27-3

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

Cat. No.: B6292771
CAS No.: 1846598-27-3
M. Wt: 797.0 g/mol
InChI Key: ZOMQCVKHGOMNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is a chemical compound with the molecular formula C56H40N6 . It has a molecular weight of 796.96 .


Synthesis Analysis

One method of synthesis involves a condensation reaction between isophthalonitrile and diphenylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a central isophthalonitrile group, with four diphenylamino groups attached to it .


Chemical Reactions Analysis

This compound is often used in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs) . It has also been used as a photocatalyst in various reactions .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It is insoluble in water . The compound has a high lipophilicity, with a consensus Log Po/w of 10.54 .

Scientific Research Applications

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.

    Industry:

Mechanism of Action

Target of Action

The primary target of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is the electron transport chain in organic optoelectronic devices . The compound acts as an electron donor due to the presence of diphenylamino groups .

Mode of Action

This compound interacts with its targets by donating electrons . The diphenylamino groups in the compound serve as electron donors, while the dicyanobenzene acts as an electron acceptor . This interaction results in the formation of a donor-acceptor complex , which facilitates electron transport.

Biochemical Pathways

The compound affects the electron transport pathway in optoelectronic devices. By donating electrons, it enhances the efficiency of electron transport, leading to improved performance of devices such as Organic Light Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OFETs) .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties . The compound is thermally stable and insoluble in water but soluble in some organic solvents such as chloroform and xylene . These properties affect its usability and performance in optoelectronic devices.

Result of Action

The action of this compound results in enhanced optoelectronic performance . Its ability to efficiently transport electrons contributes to the improved functionality of OLEDs and OFETs .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its application in various environments .

Safety and Hazards

The compound is classified as a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

Due to its excellent redox window, good chemical stability, and broad applicability, this compound has emerged as a powerful and attractive metal-free organophotocatalyst . It is expected to contribute significantly to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly reported.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles that can react with the diphenylamino groups[][1].

Major Products

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMQCVKHGOMNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Reactant of Route 2
Reactant of Route 2
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Reactant of Route 3
Reactant of Route 3
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Reactant of Route 4
Reactant of Route 4
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Reactant of Route 5
Reactant of Route 5
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Reactant of Route 6
Reactant of Route 6
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.